molecular formula C8H8ClN B6235956 3-chloro-5H,6H,7H-cyclopenta[c]pyridine CAS No. 1206980-79-1

3-chloro-5H,6H,7H-cyclopenta[c]pyridine

Cat. No.: B6235956
CAS No.: 1206980-79-1
M. Wt: 153.61 g/mol
InChI Key: SSPXXENMISVBNG-UHFFFAOYSA-N
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Description

3-chloro-5H,6H,7H-cyclopenta[c]pyridine is a heterocyclic compound featuring a chlorine atom attached to the third carbon of a cyclopenta[c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine typically involves the following steps:

    Cyclization Reaction: Starting from a suitable pyridine derivative, a cyclization reaction is performed to form the cyclopenta[c]pyridine core. This can be achieved using reagents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under controlled conditions.

    Chlorination: The cyclopenta[c]pyridine core is then subjected to chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to perform the cyclization and chlorination steps sequentially.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5H,6H,7H-cyclopenta[c]pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) can convert the compound to its corresponding reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or organic solvents.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst under atmospheric or elevated pressure.

Major Products

    Nucleophilic Substitution: Substituted derivatives such as 3-amino-5H,6H,7H-cyclopenta[c]pyridine.

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Reduced forms such as this compound-2,3-dihydro.

Scientific Research Applications

3-chloro-5H,6H,7H-cyclopenta[c]pyridine has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting neurological disorders and cancer.

    Materials Science: Used as a building block in the synthesis of novel polymers and materials with unique electronic and optical properties.

    Biological Studies: Employed in studying enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom can participate in hydrogen bonding or halogen bonding, influencing the compound’s binding affinity and specificity. The compound’s unique ring structure allows it to fit into active sites of enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxamide
  • This compound-4-carbonitrile
  • 3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxamide

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

CAS No.

1206980-79-1

Molecular Formula

C8H8ClN

Molecular Weight

153.61 g/mol

IUPAC Name

3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine

InChI

InChI=1S/C8H8ClN/c9-8-4-6-2-1-3-7(6)5-10-8/h4-5H,1-3H2

InChI Key

SSPXXENMISVBNG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NC=C2C1)Cl

Purity

0

Origin of Product

United States

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